(2-Benzamidophenyl) benzoate
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Overview
Description
(2-Benzamidophenyl) benzoate is an organic compound that belongs to the class of benzamides and benzoates It is characterized by the presence of a benzamide group attached to a phenyl ring, which is further esterified with benzoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzamidophenyl) benzoate typically involves the reaction of 2-aminobenzamide with benzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an amide bond between the amine group of 2-aminobenzamide and the acyl chloride group of benzoyl chloride. The reaction is usually carried out at room temperature and yields the desired product after purification .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts, such as o-benzenedisulfonimide, can also enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
(2-Benzamidophenyl) benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated and nitrated products.
Scientific Research Applications
(2-Benzamidophenyl) benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2-Benzamidophenyl) benzoate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Benzamide: A simpler analog with a single amide group attached to a benzene ring.
Benzoic Acid: The parent compound of benzoates, known for its antimicrobial properties.
Benzyl Benzoate: Used as a topical treatment for scabies and lice.
Uniqueness
(2-Benzamidophenyl) benzoate is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and interactions compared to its simpler analogs. This makes it a versatile compound in both research and industrial applications .
Properties
CAS No. |
6296-59-9 |
---|---|
Molecular Formula |
C20H15NO3 |
Molecular Weight |
317.3 g/mol |
IUPAC Name |
(2-benzamidophenyl) benzoate |
InChI |
InChI=1S/C20H15NO3/c22-19(15-9-3-1-4-10-15)21-17-13-7-8-14-18(17)24-20(23)16-11-5-2-6-12-16/h1-14H,(H,21,22) |
InChI Key |
QGOZYNURVSRBIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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